(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of the racemic mixture of salbutamol, which means it is the more active form responsible for the therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol tartrate involves the resolution of racemic salbutamol. The process typically includes the following steps:
Resolution of Racemic Salbutamol: The racemic mixture of salbutamol is separated into its ®- and (S)-enantiomers using chiral resolution techniques.
Formation of Levalbuterol:
Industrial Production Methods: In industrial settings, the production of levalbuterol tartrate involves large-scale chiral resolution and subsequent reaction with tartaric acid. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Levalbuterol tartrate primarily undergoes the following types of reactions:
Oxidation: Levalbuterol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert levalbuterol to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various ketones and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Levalbuterol tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and chiral resolution studies.
Biology: Studied for its effects on β2 adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in asthma and COPD treatment.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.
Mechanism of Action
Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow .
Comparison with Similar Compounds
Albuterol: A racemic mixture of ®- and (S)-enantiomers. Levalbuterol is the ®-enantiomer and is more selective for β2 adrenergic receptors.
Epinephrine: A non-selective adrenergic agonist used in emergency situations for its rapid bronchodilatory effects
Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .
Properties
CAS No. |
661464-94-4 |
---|---|
Molecular Formula |
C30H48N2O12 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1 |
InChI Key |
VNVNZKCCDVFGAP-FPDJQMMJSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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